molecular formula C6H8O2 B077267 Vinyl crotonate CAS No. 14861-06-4

Vinyl crotonate

Cat. No. B077267
CAS RN: 14861-06-4
M. Wt: 112.13 g/mol
InChI Key: IYNRVIKPUTZSOR-HWKANZROSA-N
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Description

Synthesis Analysis

Poly(vinyl acetate-co-crotonic acid) synthesized from bio-based crotonic acid represents a significant step towards sustainable material development. This process involves valorizing waste into resources within a circular economy framework, indicating an eco-friendly approach to chemical synthesis (Jorea et al., 2023).

Molecular Structure Analysis

Vinyl crotonate's ability to polymerize into a ring structure under certain conditions showcases its unique molecular structure, which allows for crosslinking modifications without the need for initiators or heating, highlighting its efficiency in polymerization applications (La Ming, 2007).

Chemical Reactions and Properties

The free radical polymerization of vinyl-trans-crotonate demonstrates the compound's reactive nature, with crotonic and vinyl double bonds playing critical roles in intermolecular and intramolecular chain propagation steps. This reactivity is crucial for the formation of polymers with desired properties (Trossarelli & Guaita, 1968).

Physical Properties Analysis

The study of thermal degradation of alternating copolymers containing vinyl acetate and crotonic acid reveals important insights into the physical stability and degradation mechanisms of materials derived from vinyl crotonate. This information is vital for applications requiring thermal resistance and longevity (McNeill, Ahmed, & Memetea, 1994).

Chemical Properties Analysis

Vinyl crotonate's role as a crosslinking donor in copolymerization processes, especially with vinyl esters and various monomers, underlines its chemical versatility. Its ability to enhance the properties of emulsion coatings without additional initiators or heating processes emphasizes its utility in material science (La Ming, 2007).

Scientific Research Applications

  • Polymerization and Crosslinking Applications :

    • Vinyl crotonate can be polymerized into a ring structure under certain conditions and used for crosslinking modification of emulsion coatings based on poly(vinyl acetate) without the need for initiators or heating (La Ming, 2007).
    • It can copolymerize with vinyl esters and various monomers like vinyl chloride, styrene, and maleic anhydride, mainly acting as a crosslinking donor (La Ming, 2007).
  • Thermal Stability in Vinyl Polymers :

    • Vinyl polymers synthesized from adamantyl-containing acrylic derivatives, including crotonates, exhibit thermal stability and less flexibility (T. Otsu et al., 1991).
  • Thermal Degradation Studies :

    • Vinyl-trans-crotonate shows characteristics supporting the hypothesis that slow inter- and intra-molecular chain propagation reactions allow for the formation of cyclic structural units in polymers (L. Trossarelli & M. Guaita, 1968).
  • Stabilizers for Poly(vinyl chloride) :

    • Crotonal thiobarbituric acid, a derivative of crotonic acid, has been investigated as a thermal stabilizer for rigid PVC, showing higher efficiency than some industrial stabilizers (Nadia A. Mohamed et al., 2001).
  • Environment-Friendly Adhesives :

    • The effect of various factors on the viscosity of poly(vinyl crotonal) solutions was studied, suggesting its use in environmentally friendly adhesives (L. Guo, 2010).
  • Chemical Recycling of Bio-Based Polymers :

    • Vinyl monomers derived from the thermal degradation of polyhydroxyalkanoates, including crotonic acid, can be used to create water-soluble copolymers, demonstrating a method for the sustainable development of bio-based polymers (H. Ariffin et al., 2010).
  • Hair Spray Formulations :

    • A hybrid polymer including crotonic acid for use in hair sprays was developed, offering a firm hold while maintaining a soft, natural feel (Claudius Dipl.-Chem. Dr. Schwarzwälder et al., 2007).
  • Improved Ionic Conductivities in Polymers :

  • Cosmetic Safety :

  • Synthesis and Curing of Vinyl Ester Resin :

    • Crotonic acid was used to form vinyl ester resin from epoxy resin, with its curing and thermal properties investigated (Jyoti Chaudhary, 2022).

Safety And Hazards

Vinyl crotonate is classified as a flammable liquid and vapour. It may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s important to handle it with care, using protective gloves, protective clothing, eye protection, and face protection .

properties

IUPAC Name

ethenyl (E)-but-2-enoate
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InChI

InChI=1S/C6H8O2/c1-3-5-6(7)8-4-2/h3-5H,2H2,1H3/b5-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYNRVIKPUTZSOR-HWKANZROSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC(=O)OC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/C(=O)OC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O2
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DSSTOX Substance ID

DTXSID80864546
Record name Ethenyl (2E)-2-butenoate
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Molecular Weight

112.13 g/mol
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Physical Description

Colorless liquid; [Sigma-Aldrich MSDS]
Record name Vinyl crotonate
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Product Name

Vinyl crotonate

CAS RN

3234-54-6, 14861-06-4
Record name Ethenyl (2E)-2-butenoate
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Record name Vinyl crotonate
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Record name Crotonic acid, vinyl ester
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Record name Vinyl crotonate
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Record name VINYL CROTONATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
208
Citations
M Matsuguchi, Y Sadaoka, Y Nuwa… - Journal of the …, 1994 - iopscience.iop.org
… benzoate, vinyl methacrylate, vinyl crotonate, and vinyl cinnamate. These monomers have different chemical structures and vinyl methacrylate and vinyl crotonate formed a cross-linked …
Number of citations: 40 iopscience.iop.org
P Sipi, H Järventaus, H Norppa - Mutation Research/Genetic Toxicology, 1992 - Elsevier
… vinyl formate, vinyl chloroformate, vinyl propionate, vinyl crotonate and vinyl-2-ethylhexanoate - and … Vinyl formate, vinyl propionate and vinyl crotonate induced a clear dose-dependent …
Number of citations: 41 www.sciencedirect.com
M Jebrane, G Sèbe - Carbohydrate polymers, 2008 - Elsevier
… The difference in reactivity noted between vinyl crotonate … cm −1 for wood treated by vinyl crotonate and vinyl cinnamate (… 2 as 47 (vinyl methacrylate treated wood), 40 (vinyl crotonate …
Number of citations: 56 www.sciencedirect.com
M Matsuguchi, Y Sadaoka, M Shinmoto… - Bulletin of the Chemical …, 1994 - journal.csj.jp
… Water sorption behavior of four kinds of polymerized vinyl carboxylate, ie, vinyl benzoate, vinyl methacrylate, vinyl crotonate, and vinyl cinnamate was investigated. The dielectric …
Number of citations: 13 www.journal.csj.jp
M Fujii, M Fukumura, Y Hori, Y Hirai, H Akita… - Tetrahedron …, 2006 - Elsevier
… rac-Hept-1-en-3-ol 4 was subjected to an enantioselective esterification in the presence of Novozyme 435 and vinyl crotonate as the acyl donor to give (3S)-oct-1-en-3-yl crotonate 7 in >…
Number of citations: 36 www.sciencedirect.com
Z Zhao, M Zong, N Li - Biotechnology and applied biochemistry, 2009 - Wiley Online Library
… hydroxy group of FUdR (floxuridine) with vinyl crotonate was carried out in spite of the … a w (water activity), molar ratio of vinyl crotonate to FUdR, FUdR concentration and reaction …
Number of citations: 6 iubmb.onlinelibrary.wiley.com
CN Huhtanen, EJ Guy - Journal of Food Science, 1984 - Wiley Online Library
The antifungal property of the gas phases of a number of alkenoic and alkynoic acids and esters was investigated by placing the compounds in desiccators containing suspended bread…
Number of citations: 19 ift.onlinelibrary.wiley.com
RH Tust, TM Lin - … of the Society for Experimental Biology …, 1970 - journals.sagepub.com
… 1Malethamer is the generic name of a medical grade of antidiarrheal copolymer of ethylene maleic anhydride and vinyl crotonate supplied to the Lilly Research Laboratories by the …
Number of citations: 24 journals.sagepub.com
CE Hoyle, TY Lee, ES Jonnson, CA Guymon - 2004 - radtech.org
… To this end, we have chosen to evaluate two available monomers vinyl crotonate (VC) and vinyl cinnamate (Vcinn) and one monomer synthesized in our lab, ethylvinyl fumarate (VF). …
Number of citations: 1 radtech.org
A Díaz-Rodríguez, S Fernández, I Lavandera… - Tetrahedron letters, 2005 - Elsevier
… Thus, when 1.5 equiv of vinyl crotonate was used at 60 C (Table 2, entry 1), good regioselectivity toward 5′-OH was achieved, and after 43 h 2a was isolated with 75% yield after flash …
Number of citations: 29 www.sciencedirect.com

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